molecular formula C15H14O3S3 B12619805 (Benzenesulfonyl)methyl 4-methoxybenzene-1-carbodithioate CAS No. 910299-28-4

(Benzenesulfonyl)methyl 4-methoxybenzene-1-carbodithioate

Cat. No.: B12619805
CAS No.: 910299-28-4
M. Wt: 338.5 g/mol
InChI Key: GBSVPXRTMSEFFH-UHFFFAOYSA-N
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Description

(Benzenesulfonyl)methyl 4-methoxybenzene-1-carbodithioate is a chemical compound known for its unique structure and properties It is a member of the carbodithioate family, which are compounds containing the carbodithioate group (CS2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Benzenesulfonyl)methyl 4-methoxybenzene-1-carbodithioate typically involves the reaction of benzenesulfonyl chloride with 4-methoxybenzene-1-carbodithioic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Benzenesulfonyl)methyl 4-methoxybenzene-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Benzenesulfonyl)methyl 4-methoxybenzene-1-carbodithioate has several scientific research applications:

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Benzenesulfonyl)methyl 4-methoxybenzene-1-carbodithioate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include inhibition of specific signaling pathways or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (Benzenesulfonyl)methyl 4-methoxybenzene-1-thiocarbamate
  • (Benzenesulfonyl)methyl 4-methoxybenzene-1-carbamate

Uniqueness

(Benzenesulfonyl)methyl 4-methoxybenzene-1-carbodithioate is unique due to its carbodithioate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

910299-28-4

Molecular Formula

C15H14O3S3

Molecular Weight

338.5 g/mol

IUPAC Name

benzenesulfonylmethyl 4-methoxybenzenecarbodithioate

InChI

InChI=1S/C15H14O3S3/c1-18-13-9-7-12(8-10-13)15(19)20-11-21(16,17)14-5-3-2-4-6-14/h2-10H,11H2,1H3

InChI Key

GBSVPXRTMSEFFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=S)SCS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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